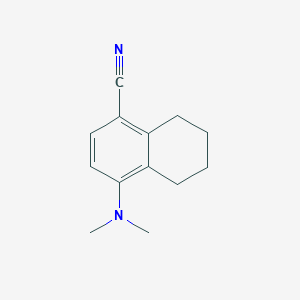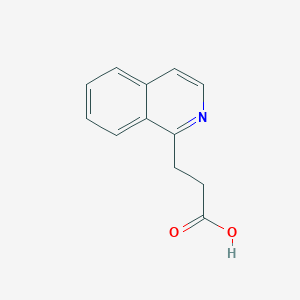![molecular formula C10H19NO3 B15069357 (3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol CAS No. 5452-79-9](/img/structure/B15069357.png)
(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is a chemical compound with the molecular formula C₁₀H₁₉NO₃ and a molecular weight of 201.26 g/mol It is characterized by a spirocyclic structure containing a 1,5-dioxaspiro[55]undecane core with an amino group and a hydroxymethyl group attached to it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-1,5-dioxaspiro[5One common method involves the reaction of a suitable precursor, such as a 3-hydroxymethyl derivative, with an amine under controlled conditions . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The choice of reagents and conditions would be tailored to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The amino group can be reduced to form an amine derivative.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as alkoxides or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted spirocyclic compounds.
科学的研究の応用
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of (3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects.
類似化合物との比較
Similar Compounds
1,5-Dioxaspiro[5.5]undecane derivatives: Compounds with similar spirocyclic cores but different functional groups.
3,9-Disubstituted-spiro[5.5]undecane derivatives: Compounds with additional substituents on the spirocyclic core.
Uniqueness
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol is unique due to the presence of both an amino group and a hydroxymethyl group on the spirocyclic core. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
特性
CAS番号 |
5452-79-9 |
|---|---|
分子式 |
C10H19NO3 |
分子量 |
201.26 g/mol |
IUPAC名 |
(3-amino-1,5-dioxaspiro[5.5]undecan-3-yl)methanol |
InChI |
InChI=1S/C10H19NO3/c11-9(6-12)7-13-10(14-8-9)4-2-1-3-5-10/h12H,1-8,11H2 |
InChIキー |
UFKSODHDXVGENY-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)OCC(CO2)(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


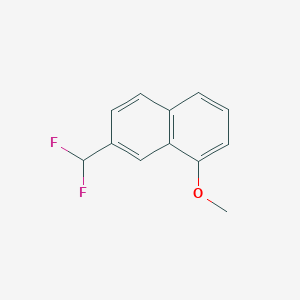
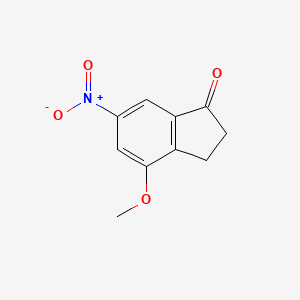

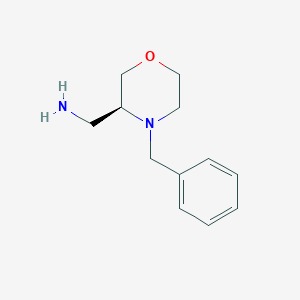
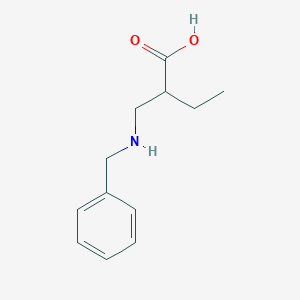
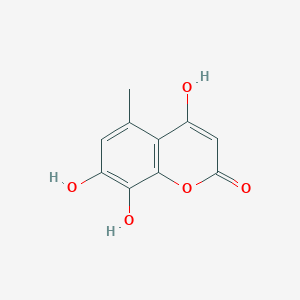
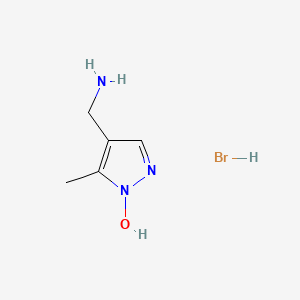
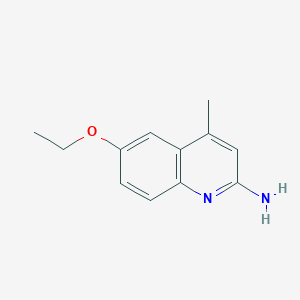
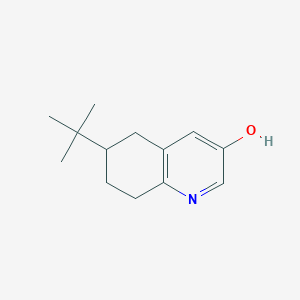
![6-Fluorospiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B15069349.png)
![4-Ethyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B15069352.png)

